molecular formula C22H28N2O4 B2413474 1-(3-((4-Ethylpiperazin-1-yl)methyl)-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone CAS No. 1021206-06-3

1-(3-((4-Ethylpiperazin-1-yl)methyl)-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone

Cat. No. B2413474
CAS RN: 1021206-06-3
M. Wt: 384.476
InChI Key: SKMMGIQIQZSUBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-((4-Ethylpiperazin-1-yl)methyl)-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C22H28N2O4 and its molecular weight is 384.476. The purity is usually 95%.
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Scientific Research Applications

Improving Learning and Memory

Research on derivatives closely related to the compound has shown potential in improving learning and memory dysfunction. For instance, Zhang Hong-ying (2012) investigated the effects of acetic ether derivatives on learning and memory reconstruction dysfunction in mice, finding that certain derivatives can reduce error frequency and prolong latency in tests, indicating an improvement in memory and learning functions (Zhang Hong-ying, 2012).

Synthesis and Biological Properties

Studies by Гюльнара Артаваздовна Геворгян et al. (2017) and G. Gevorgyan et al. (2017) have synthesized compounds with structural similarities, highlighting their anti-inflammatory, analgesic, and peripheral N-cholinolytic properties. These findings suggest the potential therapeutic applications of these compounds in treating inflammation and pain (Гюльнара Артаваздовна Геворгян et al., 2017) (G. Gevorgyan et al., 2017).

Electrochemical Synthesis of Derivatives

Research by D. Nematollahi and A. Amani (2011) has led to the development of a reagent-less electrochemical method for synthesizing new phenylpiperazine derivatives, providing a more environmentally friendly and efficient approach to compound development (D. Nematollahi & A. Amani, 2011).

Antibacterial Activity

A study by A. Nagaraj et al. (2018) on triazole analogues of piperazine, including structures related to the compound , demonstrated significant antibacterial activity against several human pathogenic bacteria, indicating potential for the development of new antibacterial agents (A. Nagaraj et al., 2018).

Computational Assessment and Drug Design

Abdulmujeeb T. Onawole et al. (2017) conducted a computational assessment of a synthesized compound related to arylpiperazine-based drugs, exploring its biochemical properties and potential interactions with human receptors. This study indicates the utility of computational methods in drug design and the evaluation of compound reactivity (Abdulmujeeb T. Onawole et al., 2017).

properties

IUPAC Name

1-[3-[(4-ethylpiperazin-1-yl)methyl]-2,4-dihydroxyphenyl]-2-(4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-3-23-10-12-24(13-11-23)15-19-20(25)9-8-18(22(19)27)21(26)14-16-4-6-17(28-2)7-5-16/h4-9,25,27H,3,10-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMMGIQIQZSUBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC(=C2O)C(=O)CC3=CC=C(C=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((4-Ethylpiperazin-1-yl)methyl)-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone

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